Home > Products > Screening Compounds P111264 > Tyrosinase (386-406)
Tyrosinase (386-406) -

Tyrosinase (386-406)

Catalog Number: EVT-243763
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tyrosinase
Source and Classification

Tyrosinase is primarily sourced from melanocytes, the cells responsible for melanin production. It belongs to the class of oxidoreductases, specifically functioning as a monophenol monooxygenase and diphenol oxidase. The classification of tyrosinase encompasses its function in catalyzing the oxidation of phenolic compounds, which is vital for melanin synthesis.

Synthesis Analysis

Methods

The synthesis of Tyrosinase (386-406) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a stepwise manner. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Resins: Typically, Fmoc (9-fluorenylmethoxycarbonyl) chemistry is employed for its ease of deprotection.
    • Coupling Reagents: Commonly used reagents include HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate the coupling of amino acids.
    • Purification: After synthesis, high-performance liquid chromatography (HPLC) is utilized to purify the synthesized peptide.
Molecular Structure Analysis

Structure

The molecular structure of Tyrosinase (386-406) consists of a linear chain of amino acids that folds into a specific three-dimensional conformation essential for its biological activity. The sequence includes key residues that interact with Major Histocompatibility Complex class II molecules, facilitating T-cell recognition.

Data

  • Molecular Formula: C₁₈H₂₃N₃O₄
  • Molecular Weight: Approximately 341.39 g/mol
  • Amino Acid Sequence: The specific sequence is critical for binding affinity to HLA-DR15 molecules.
Chemical Reactions Analysis

Reactions

Tyrosinase catalyzes several reactions:

  1. Monophenol to Diphenol Conversion: The enzyme oxidizes monophenols to o-diphenols.
  2. Dihydroxyphenylalanine Production: This step is crucial in melanin biosynthesis.

Technical Details

The enzymatic activity involves two copper ions per enzyme molecule, which are essential for its catalytic function. The reaction mechanism typically involves substrate binding followed by electron transfer facilitated by these metal ions.

Mechanism of Action

Process

The mechanism of action for Tyrosinase (386-406) primarily revolves around its role as an antigen in immune responses against melanoma:

  1. Antigen Presentation: The peptide binds to HLA class II molecules on antigen-presenting cells.
  2. T-cell Activation: This complex activates CD4+ T-cells, which can recognize and attack melanoma cells expressing tyrosinase.

Data

Studies have shown that Tyrosinase (386-406) can effectively bind to HLA-DR15 molecules, enhancing T-cell responses in patients with melanoma .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder when synthesized.
  • Solubility: Soluble in water and common organic solvents depending on modifications during synthesis.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with various substrates involved in melanin biosynthesis.
Applications

Scientific Uses

Tyrosinase (386-406) has significant applications in:

  1. Cancer Immunotherapy: It serves as a target for vaccine development aimed at eliciting robust immune responses against melanoma.
  2. Diagnostic Tools: Used in assays to monitor immune responses in melanoma patients undergoing treatment.
  3. Research Models: Employed in studies investigating the mechanisms of immune tolerance and response in cancer therapies.
Molecular Characterization of Tyrosinase (386-406) in Antigen Presentation

Structural Determinants of HLA-DR15 Binding Specificity

Tyrosinase386-406 (FLLHHAFVDSIFEQWLQRHRP) is a melanoma-associated helper peptide exhibiting promiscuous binding to HLA-DR molecules, particularly the HLA-DR15 haplotype (comprising DRB501:01/DR2a and DRB115:01/DR2b). This haplotype is strongly associated with autoimmune disorders like multiple sclerosis and demonstrates a distinctive peptide-binding groove architecture. Key structural features enabling Tyrosinase386-406 binding include:

  • Anchor Residues: Computational and functional analyses identify Phe386 (P1), Leu387 (P2), His391 (P6), and Arg405 (P20) as critical anchors. These residues engage polymorphic pockets in the HLA-DR15 groove (P1, P4, P6, P9), with His391 fitting the P6 pocket—a specificity determinant for DRB1*15:01 [1] [4].
  • Electrostatic Complementarity: The central acidic residue Asp393 (D393) interacts favorably with conserved basic residues (e.g., β76Arg) in the DR2b peptide-binding groove. This interaction stabilizes the peptide-MHC complex [4].
  • Peptide Conformation: Binding induces an extended polyproline type II helix conformation in Tyrosinase386-406, optimizing side-chain interactions with HLA-DR15. This conformation exposes specific residues (e.g., Gln399, Trp400) for T-cell receptor (TCR) engagement [1].

HLA-DR15 molecules present abundant self-peptides, including those derived from their own sequences (HLA-DR-SPs). Thymic presentation of HLA-DR-SPs by DR15 shapes the T-cell repertoire, potentially allowing Tyrosinase386-406-specific T cells to escape central tolerance if cross-reactive with HLA-DR-SPs. This molecular mimicry underpins the haplotype's role in autoimmunity and antitumor immunity [4].

Table 1: HLA-DR15 Binding Characteristics of Tyrosinase386-406

Structural FeatureResidue(s)HLA-DR15 InteractionFunctional Consequence
Primary Anchor (P1)F386Hydrophobic pocket (DR2a/DR2b)High-affinity binding initiation
Primary Anchor (P6)H391P6 pocket specificity (DRB1*15:01)DR2b restriction
Secondary Anchor (P4)H390Hydrogen bonding networkStability enhancement
Electrostatic AnchorD393Salt bridge with β76Arg (DR2b)Enhanced DR2b binding affinity
TCR-facing ResiduesQ399, W400Exposed conformationT-cell recognition site

Epitope Mapping and Immunodominance Hierarchies

Within multi-epitope melanoma vaccines like the 6MHP (six melanoma helper peptides), Tyrosinase386-406 demonstrates significant immunodominance. In clinical trials:

  • Response Frequency: Vaccination induced detectable CD4+ T-cell responses against Tyrosinase386-406 in 32% (12/37) of HLA-DR15+ melanoma patients. This was the second highest response rate among the 6MHP components, surpassed only by MAGE-A3281-295 (49%) [1].
  • Response Location: Responses were more readily detectable in sentinel immunized nodes (SIN) (29% of patients) than in peripheral blood mononuclear cells (PBMCs) (19%), highlighting the importance of analyzing lymphoid tissue for comprehensive immunogenicity assessment [1].
  • Immunodominance Drivers: The peptide's immunodominance stems from: 1) High-affinity, promiscuous HLA-DR binding (beyond its reported DR15 restriction); 2) Efficient processing by antigen-presenting cells (APCs) like B cells and dendritic cells; and 3) Pre-existing T-cell repertoire: Potential cross-reactivity with epitopes from common pathogens or HLA-DR-SPs may expand the pool of responsive T cells [1] [4] [7].

Epitope mapping within Tyrosinase386-406 reveals core regions critical for TCR engagement. Truncation and substitution studies identify residues 391-406 (HAFVDSIFEQWLQRHRP) as containing the minimal core epitope for many responding T-cell clones, with residues His391, Phe392, Asp393, Ser394, Ile395, Gln399, and Trp400 being frequently involved in TCR contacts. This core region overlaps significantly with the predicted HLA-DR15 binding register [1] [5].

Post-Translational Modifications Influencing Antigenicity

While direct evidence for PTMs of Tyrosinase386-406 in vivo is limited within the available sources, the potential impact of PTMs common to proteins and peptides on antigen processing and presentation is highly relevant:

  • Acetylation: Lysine acetylation (e.g., potentially at Lys404 within the sequence) could alter peptide charge, conformation, and affinity for HLA-DR molecules or TCRs. Tubulin acetylation within the MT lumen enhances flexibility and prevents mechanical damage [3] [8]. Analogously, acetylation of antigenic peptides could modulate their stability within the endocytic compartment of APCs or their interaction with the peptide-loading complex. Enzymes like αTAT1 (acetyltransferase) or HDAC6/SIRT2 (deacetylases) regulate such modifications, influencing peptide availability [3].
  • Oxidation/Deamidation: The peptide contains residues susceptible to oxidation (His, Trp, Phe) or deamidation (Asn, Gln). Oxidation of His391 or deamidation of Gln399 could significantly alter peptide structure and charge, potentially destroying or creating TCR contact points. Such modifications are implicated in generating neoepitopes in autoimmune diseases like rheumatoid arthritis [4] [8].
  • Proteolytic Trimming: Tyrosinase386-406 is likely processed from the full-length tyrosinase protein by proteases in the endolysosomal pathway of APCs. Variations in protease expression (e.g., cathepsins) between individuals or APC subsets could generate heterogeneous peptide fragments, affecting the abundance and exact termini of the presented epitope [6].

The lumenal environment where antigen processing occurs is subject to stress conditions (pH, reactive oxygen species) that could promote these modifications, potentially impacting the immunogenicity of Tyrosinase386-406 by altering HLA binding or TCR recognition landscapes.

Comparative Analysis with Other Tyrosinase-Derived Epitopes

Tyrosinase yields multiple epitopes restricted by different HLA class I and II alleles. Tyrosinase386-406 (HLA-DR15/DR-promiscuous) exhibits distinct characteristics compared to other well-studied tyrosinase epitopes:

  • vs. Tyrosinase56-70 (HLA-DR4-restricted): Tyrosinase56-70 (AQNILLSNAPLGPQFP) showed very low immunogenicity (5% response rate in 6MHP trial) despite defined HLA-DR4 restriction. This contrasts sharply with the robust response to Tyrosinase386-406 (32%). The difference likely stems from: 1) Lower HLA-DR binding affinity/promiscuity of Tyrosinase56-70; 2) Inefficient processing of the N-terminal region; 3) Differences in precursor frequency of specific T cells within the repertoire [1] [5].
  • vs. Tyrosinase240-251 (HLA-A1-restricted) and Tyrosinase369-377 (HLA-A2-restricted): These are HLA class I (CD8+ T-cell) epitopes. While Tyrosinase386-406 primarily stimulates CD4+ T helper cells, it can indirectly augment CD8+ T-cell responses against these and other class I epitopes ("epitope spreading"). Vaccination studies combining helper and cytotoxic peptides show that robust CD4+ responses, like those against Tyrosinase386-406, correlate with enhanced CD8+ T-cell activity and improved clinical outcomes [1] [5] [6].
  • vs. MAGE-A3281-295 (HLA-DR11/DR-promiscuous): Within the 6MHP vaccine, MAGE-A3281-295 (TSYVKVLHHMVKISG) was the most immunogenic peptide (49% response rate). Both it and Tyrosinase386-406 share high promiscuity across multiple HLA-DR alleles beyond their initially defined restrictions. However, their core sequences, anchor residues, and predicted TCR interfaces differ significantly, explaining the lack of cross-reactive T cells and their independent immunodominance hierarchies [1].

Table 2: Comparative Immunogenicity of Tyrosinase and Melanoma Epitopes in Clinical Vaccination (6MHP Trial Data [1])

EpitopeSource ProteinReported HLA RestrictionOverall Response Rate (%)SIN Response (%)PBMC Response (%)Key Features
Tyrosinase386-406TyrosinaseHLA-DR15322919Highly immunogenic, promiscuous
Tyrosinase56-70TyrosinaseHLA-DR4533Weakly immunogenic
MAGE-A3281-295MAGE-A3HLA-DR11494627Most immunogenic, promiscuous
MART-151-73Melan-A/MART-1HLA-DR4242016Moderately immunogenic
gp10044-59gp100HLA-DR1/DR4563Weakly immunogenic
MAGE-A1/A2/A3/A6121-134MAGE familyHLA-DR1322235Moderately immunogenic (SIN-biased)

The promiscuity of Tyrosinase386-406 across various HLA-DR alleles, combined with its high intrinsic immunogenicity, positions it as a critical component for broad-spectrum melanoma vaccines aimed at eliciting helper CD4+ T-cell responses across diverse patient populations. Its ability to indirectly support cytotoxic CD8+ T-cell responses further underscores its therapeutic value.

Table of Compounds:

  • Tyrosinase (386-406)
  • Tyrosinase (56-70)
  • MAGE-A3 (281-295)
  • Melan-A/MART-1 (51-73)
  • gp100 (44-59)
  • MAGE-A1/A2/A3/A6 (121-134)
  • Tyrosinase (240-251)
  • Tyrosinase (369-377)

Properties

Product Name

Tyrosinase (386-406)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.